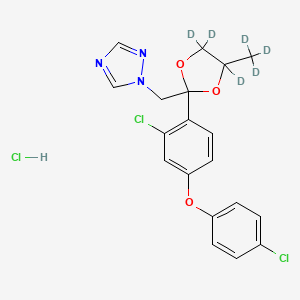

Difenoconazole-d6 (hydrochloride)

CAS No.:

Cat. No.: VC14546844

Molecular Formula: C19H18Cl3N3O3

Molecular Weight: 448.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18Cl3N3O3 |

|---|---|

| Molecular Weight | 448.8 g/mol |

| IUPAC Name | 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;hydrochloride |

| Standard InChI | InChI=1S/C19H17Cl2N3O3.ClH/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15;/h2-8,11-13H,9-10H2,1H3;1H/i1D3,9D2,13D; |

| Standard InChI Key | QTISUTWAEMTHNS-ZLTZPWCBSA-N |

| Isomeric SMILES | [2H]C1(C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)([2H])C([2H])([2H])[2H])[2H].Cl |

| Canonical SMILES | CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Difenoconazole-d6 (hydrochloride) features a 1,2,4-triazole ring linked to a dichlorophenyl-dioxolane backbone, with deuterium atoms substituted at six positions: four on the dioxolane ring and two on the methyl group . This structural modification minimizes isotopic interference in analytical assays while retaining the physicochemical properties of the parent molecule . The hydrochloride salt enhances solubility in polar solvents, though the compound remains sparingly soluble in methanol .

Physicochemical Properties

Key properties include:

-

Appearance: Solid, typically white to off-white crystalline powder .

-

Stability: Stable under frozen conditions (-20°C) for ≥4 years .

-

Solubility: Slightly soluble in methanol; insoluble in water .

-

Hazard Profile: Classified as non-hazardous under OSHA guidelines, with no significant irritant or sensitizing effects .

Synthesis and Production

Deuterium Incorporation

The synthesis involves isotopic exchange reactions, where hydrogen atoms in the parent compound are replaced with deuterium via catalytic processes or deuterated reagents . The final product is a mixture of diastereomers, with ≥98% deuterium incorporation and ≥98% chemical purity . Custom synthesis protocols are employed to meet research demands, often requiring specialized handling due to the compound’s status as a controlled product .

Quality Control

Batch-specific certificates of analysis validate deuterium enrichment and chemical purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Regulatory compliance ensures consistency for applications in residue quantification and environmental monitoring .

Analytical Applications

Internal Standard in Mass Spectrometry

Difenoconazole-d6 (hydrochloride) serves as an isotope-labeled internal standard in gas chromatography (GC-MS) and liquid chromatography (LC-MS) workflows . By compensating for matrix effects and instrument variability, it improves the accuracy of difenoconazole quantification in complex samples such as agricultural runoff, soil extracts, and biological tissues .

Environmental Monitoring

Studies utilizing this compound have elucidated the adsorption dynamics of difenoconazole onto cellulose-based nanomaterials. For instance, cellulose nanocrystalline derivatives (Cell-X and Cell-D) achieve 94–97% removal efficiency of difenoconazole from aqueous solutions, following Langmuir isotherm models . These findings underscore the potential for scalable water purification technologies targeting triazole fungicides .

Toxicological and Ecological Insights

Neurotoxicity Mechanisms

In vitro studies on human neuroblastoma (SH-SY5Y) cells reveal that difenoconazole induces oxidative DNA damage, mitochondrial membrane potential collapse, and apoptosis via Bax/Bcl-2 pathway activation . The IC for cytotoxicity after 24-hour exposure is 55.41 μM, highlighting risks to non-target organisms .

Comparative Analysis with Triazole Fungicides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume